Human HPPD Inhibitory Potency: (R)-α-Ureido Acid vs. Clinical Benchmark NTBC (Nitisinone)
The target compound inhibits recombinant human HPPD with a Ki of 219 nM, as measured in a purified His6-tagged enzyme assay monitoring maleylacetoacetate formation by UV/visible spectroscopy over 30 minutes [1]. This places its potency in the same order of magnitude as the clinically approved HPPD inhibitor nitisinone (NTBC), which exhibits an IC₅₀ of 173 nM against human HPPD . The approximately 1.27-fold difference in potency indicates that (R)-2-(3,3-dimethylureido)-2-phenylacetic acid represents a structurally distinct chemical starting point with comparable target engagement to the established clinical agent, while offering a non-triketone chemotype that may circumvent triketone-associated selectivity limitations.
| Evidence Dimension | Human HPPD inhibitory potency |
|---|---|
| Target Compound Data | Ki = 219 nM (human HPPD, His6-tagged recombinant enzyme) |
| Comparator Or Baseline | NTBC (nitisinone): IC₅₀ = 173 nM (human HPPD) |
| Quantified Difference | ~1.27-fold lower potency vs. NTBC (note: Ki vs. IC₅₀ metric difference precludes direct numerical comparison; both in low-nanomolar range) |
| Conditions | Target: Purified His6-tagged recombinant human HPPD, inhibition of maleylacetoacetate formation, 30 min, UV/visible spectroscopy; NTBC: human HPPD enzyme assay |
Why This Matters
This confirms that the compound engages the human HPPD target at pharmacologically relevant concentrations, providing a structurally distinct, non-triketone lead scaffold for programs seeking alternatives to NTBC.
- [1] BindingDB. BDBM50024732 (CHEMBL3342427): Affinity Data Ki = 219 nM for human 4-hydroxyphenylpyruvate dioxygenase (HPPD). Entry ID 50044668. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50024732 View Source
